molecular formula C20H22O6 B11151658 methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate

methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate

Cat. No.: B11151658
M. Wt: 358.4 g/mol
InChI Key: LAZSGRREJGHUCA-UHFFFAOYSA-N
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Description

Methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate typically involves the reaction of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate with 2-oxocyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties, making it useful in biological research.

    Medicine: Its potential therapeutic effects are being explored for the development of new drugs.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate is unique due to the presence of the 2-oxocyclohexyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other chromen derivatives and contributes to its distinct reactivity and applications.

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 2-[4,8-dimethyl-2-oxo-7-(2-oxocyclohexyl)oxychromen-3-yl]acetate

InChI

InChI=1S/C20H22O6/c1-11-13-8-9-16(25-17-7-5-4-6-15(17)21)12(2)19(13)26-20(23)14(11)10-18(22)24-3/h8-9,17H,4-7,10H2,1-3H3

InChI Key

LAZSGRREJGHUCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O)CC(=O)OC

Origin of Product

United States

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